molecular formula C28H23BrN4O3 B13379413 N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide

N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide

Cat. No.: B13379413
M. Wt: 543.4 g/mol
InChI Key: DNPLZSACAQKYPT-HRXKTGDISA-N
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Description

N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The hydrazine linkage may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide is unique due to its combination of an indole moiety, a hydrazine linkage, and a benzamide group. This unique structure may confer specific biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C28H23BrN4O3

Molecular Weight

543.4 g/mol

IUPAC Name

N-[(2Z,4E)-1-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C28H23BrN4O3/c1-17(13-19-9-5-3-6-10-19)16-23(30-26(34)20-11-7-4-8-12-20)27(35)33-32-25-21-14-18(2)15-22(29)24(21)31-28(25)36/h3-16,31,36H,1-2H3,(H,30,34)/b17-13+,23-16-,33-32?

InChI Key

DNPLZSACAQKYPT-HRXKTGDISA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C(=CC(=CC3=CC=CC=C3)C)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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